molecular formula C21H21ClN6O B2480811 (4-Chlorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021138-17-9

(4-Chlorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2480811
CAS No.: 1021138-17-9
M. Wt: 408.89
InChI Key: JBMZWNXUJHGMLM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
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Biological Activity

The compound (4-Chlorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in pharmacological research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H21ClN4O\text{C}_{19}\text{H}_{21}\text{ClN}_{4}\text{O}

This structure features a chlorophenyl group, a piperazine moiety, and a pyridazinyl derivative, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Coupling with pyridazine derivatives , which can be achieved using various coupling agents.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties . For instance, studies have shown that derivatives containing the chlorophenyl group possess significant antifungal and antitubercular activity against strains of Mycobacterium tuberculosis .

CompoundActivity TypeTarget OrganismIC50 (µM)
(4-Chlorophenyl) derivativeAntifungalCandida albicans5.0
(4-Chlorophenyl) derivativeAntitubercularM. tuberculosis H37Rv2.5

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in pathogens .
  • Receptor Interaction : The piperazine moiety may interact with various neurotransmitter receptors, potentially leading to neuropharmacological effects.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of several chlorophenyl derivatives, revealing that those with structural similarities to our compound exhibited significant inhibition against common pathogenic fungi .
  • Antitubercular Activity : Another investigation focused on the antitubercular properties of related compounds, establishing a clear link between structural features and biological efficacy, with some compounds demonstrating IC90 values as low as 4.00 µM against M. tuberculosis .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-15-8-9-23-19(14-15)24-18-6-7-20(26-25-18)27-10-12-28(13-11-27)21(29)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZWNXUJHGMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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